An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dibromobenzonitrile
An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dibromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-Dibromobenzonitrile, a key intermediate in various synthetic applications. The information presented herein is intended to support research, development, and drug discovery activities by providing essential data on its characteristics, handling, and analytical profiles.
Core Chemical and Physical Properties
2,6-Dibromobenzonitrile is a halogenated aromatic nitrile. Its physical and chemical characteristics are summarized in the tables below.
Table 1: General and Chemical Properties of 2,6-Dibromobenzonitrile
| Property | Value | Reference(s) |
| IUPAC Name | 2,6-dibromobenzonitrile | [1] |
| CAS Number | 6575-12-8 | [1] |
| Molecular Formula | C₇H₃Br₂N | [1] |
| Molecular Weight | 260.91 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)C#N)Br | [1] |
| InChI Key | KBLLYABRMLFXFZ-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties of 2,6-Dibromobenzonitrile
| Property | Value | Reference(s) |
| Appearance | White solid | |
| Melting Point | 154–155 °C | |
| Boiling Point | 326.5 °C at 760 mmHg | |
| Density | Data not readily available | |
| Storage | Sealed in a dry place, at 2-8°C or room temperature. | [2] |
Table 3: Solubility Profile of 2,6-Dibromobenzonitrile
While quantitative solubility data for 2,6-Dibromobenzonitrile is not extensively published, its structural similarity to other halogenated benzonitriles suggests the following qualitative profile. A detailed experimental protocol for quantitative solubility determination is provided in the "Experimental Protocols" section.
| Solvent | Qualitative Solubility |
| Water | Insoluble |
| Common Organic Solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane) | Soluble to Highly Soluble |
Spectral Data
The following table summarizes the key spectral data for the characterization of 2,6-Dibromobenzonitrile.
Table 4: Spectral Data for 2,6-Dibromobenzonitrile
| Technique | Data | Reference(s) |
| ¹H NMR (200 MHz, CDCl₃) | δ = 8.28 (t, J = 8.4 Hz, 1H), 7.61 (d, J = 8.4 Hz, 2H) | |
| ¹³C NMR (50 MHz, CDCl₃) | δ = 137.6, 132.3, 128.8, 119.0, 115.4 | |
| Infrared (IR) Spectroscopy (neat) | ν (CN): 2230 cm⁻¹ | |
| Mass Spectrometry (MS, EI) | m/z: 259 (M+) |
Experimental Protocols
Representative Synthesis of 2,6-Dibromobenzonitrile via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the synthesis of aryl nitriles from aryl amines.[3][4][5] The following is a representative protocol for the synthesis of 2,6-Dibromobenzonitrile from 2,6-dibromoaniline (B42060).
Materials:
-
2,6-Dibromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Deionized Water
-
Ice
Procedure:
-
Diazotization of 2,6-Dibromoaniline:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2,6-dibromoaniline in a mixture of concentrated hydrochloric acid and water.
-
Maintain the temperature between 0 and 5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Cool this solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,6-Dibromobenzonitrile.
-
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a crystalline solid of high purity.[6][7][8][9][10]
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair in which 2,6-Dibromobenzonitrile is sparingly soluble at room temperature but highly soluble when hot (e.g., methanol, ethanol, or an ethanol/water mixture).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Quantitative Solubility Determination
The following is a general protocol for determining the quantitative solubility of 2,6-Dibromobenzonitrile in a given organic solvent.
Procedure:
-
Equilibration: Add an excess amount of 2,6-Dibromobenzonitrile to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: Allow the undissolved solid to settle, then carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any suspended microparticles.
-
Quantification: Analyze the concentration of 2,6-Dibromobenzonitrile in the filtered solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC), against a pre-established calibration curve.
-
Calculation: Calculate the solubility in units such as g/100 mL or mg/mL.
Safety Information
2,6-Dibromobenzonitrile is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Synthetic workflow for 2,6-Dibromobenzonitrile.
Caption: Purification and analytical workflow.
References
- 1. 2,6-Dibromobenzonitrile | C7H3Br2N | CID 12683209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6575-12-8|2,6-Dibromobenzonitrile|BLD Pharm [bldpharm.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. athabascau.ca [athabascau.ca]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
